1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol is a complex organic compound with the molecular formula C11H21NO This compound features a cyclopropyl group attached to an aminomethyl group, which is further connected to a cyclopentan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene, followed by functional group transformations to introduce the aminomethyl and hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or nickel complexes to facilitate the cyclopropanation and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can help in maintaining consistent quality and yield. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium azide (NaN3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted cyclopropyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropyl and cyclopentan-1-ol groups contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-(Aminomethyl)cyclopropyl]methanol: Shares the aminomethyl and cyclopropyl groups but lacks the cyclopentan-1-ol structure.
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol: Similar structure but with a methyl group instead of dimethyl groups on the cyclopentane ring.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol is unique due to the combination of its cyclopropyl, aminomethyl, and cyclopentan-1-ol groups, which confer distinct chemical properties and potential applications. The presence of the dimethyl groups on the cyclopentane ring further enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9(2)3-6-11(13,7-9)10(8-12)4-5-10/h13H,3-8,12H2,1-2H3 |
InChI Key |
AASWKSFXWCRDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(C2(CC2)CN)O)C |
Origin of Product |
United States |
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